(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate
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Overview
Description
(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is a complex organic compound that features both isoindoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The furan moiety is introduced through subsequent reactions involving bromination and esterification processes.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable organic reactions such as those mentioned above, optimized for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially yielding alcohol derivatives.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Indole Derivatives: Share structural similarities with the isoindoline moiety and exhibit diverse biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring structure and are used in various chemical applications.
Uniqueness: (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is unique due to the combination of isoindoline and furan moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5/c15-11-6-5-10(21-11)14(19)20-7-16-12(17)8-3-1-2-4-9(8)13(16)18/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMTLXZTJMXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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